Reduced Haloperidol-d4

Therapeutic Drug Monitoring Clinical Toxicology LC-MS/MS

Reduced Haloperidol-d4 is the definitive SIL-IS for LC-MS/MS quantification of Reduced Haloperidol. Unlike unlabeled analyte (identical mass) or Haloperidol-d4 (distinct retention and mass transitions), its deuterated chlorophenyl ring ensures co-elution with differential mass (m/z ~381.9), precisely correcting matrix effects and ionization variability for metabolite-specific accuracy in clinical and pharmacokinetic studies.

Molecular Formula C21H25ClFNO2
Molecular Weight 381.909
CAS No. 1246820-79-0
Cat. No. B565545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReduced Haloperidol-d4
CAS1246820-79-0
Synonyms4-(4-Chlorophenyl)-α-(4-fluorophenyl)-4-hydroxy-1-piperidinebutanol-d4;  R 2572-d4; 
Molecular FormulaC21H25ClFNO2
Molecular Weight381.909
Structural Identifiers
SMILESC1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O
InChIInChI=1S/C21H25ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,20,25-26H,1-2,11-15H2/i5D,6D,7D,8D
InChIKeyWNZBBTJFOIOEMP-KDWZCNHSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Reduced Haloperidol-d4 (CAS 1246820-79-0): Deuterated Antipsychotic Metabolite Reference Standard for LC-MS/MS Quantification


Reduced Haloperidol-d4 is a deuterium-labeled analog of Reduced Haloperidol (the primary active metabolite of the antipsychotic drug Haloperidol), in which four hydrogen atoms on the chlorophenyl ring are replaced with deuterium . It is exclusively utilized as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of Reduced Haloperidol in complex biological matrices [1].

Why Unlabeled Reduced Haloperidol or Other Analogs Cannot Substitute for Reduced Haloperidol-d4 in Quantitative Bioanalysis


Unlabeled Reduced Haloperidol is chemically identical to the endogenous analyte, rendering it incapable of serving as an internal standard—its co-elution and identical mass would compromise the fundamental principle of stable isotope dilution mass spectrometry. Haloperidol-d4, while also a deuterated internal standard, is optimized for the parent drug Haloperidol and exhibits different chromatographic retention and mass transitions (m/z 380.28 → 169.17) compared to Reduced Haloperidol-d4 (m/z ~381.9 → specific product ion), making it unsuitable for accurately correcting matrix effects and ionization variability specific to the metabolite [1]. Non-isotopic structural analogs introduce significant quantification bias due to differential extraction recovery and ionization efficiency [2].

Reduced Haloperidol-d4 Quantitative Differentiation Evidence: Validated Performance Metrics and Receptor Profile Distinctions


Clinical Diagnostic Assay Validation: Simultaneous Quantification of Haloperidol and Reduced Haloperidol in Serum Using Reduced Haloperidol-d4 as Internal Standard

Reduced Haloperidol-d4 is the designated internal standard in a clinically validated LC-MS/MS method (Mayo Clinic Laboratories) for the simultaneous therapeutic drug monitoring of Haloperidol and its active metabolite Reduced Haloperidol in patient serum [1]. This method is used to assess patient compliance and toxicity, with established therapeutic reference ranges: Haloperidol (5-17 ng/mL) and Reduced Haloperidol (10-80 ng/mL) [1].

Therapeutic Drug Monitoring Clinical Toxicology LC-MS/MS

Comparative Dopamine D2 Receptor Binding Affinity: Reduced Haloperidol Exhibits 85-Fold Lower Affinity than Haloperidol

While this data pertains to the unlabeled analyte, it directly justifies the necessity for its precise quantification. Reduced Haloperidol, the target analyte for which Reduced Haloperidol-d4 serves as an internal standard, exhibits an 85-fold lower affinity for the dopamine D2 receptor compared to its parent drug Haloperidol (KI = 239 nM vs. 2.8 nM) [1]. In contrast, it retains nearly equal affinity for sigma receptors (KI ≈ 2.8 nM) [1].

Neuropharmacology Receptor Binding Sigma-1 Receptor

High-Potency Sigma-1 Receptor Binding of Reduced Haloperidol Enantiomers

The enantiomers of Reduced Haloperidol demonstrate high and nearly equipotent affinity for sigma-1 (S1) receptors, with KI values ranging from 1-2 nM, which is only slightly weaker than that of Haloperidol (KI = 0.33 nM) [1]. This contrasts sharply with their greatly reduced affinity for D2 receptors [1].

Sigma Receptor Pharmacology Enantioselectivity Neurochemistry

Differential Selectivity Profile: Reduced Haloperidol's Sigma-2 Receptor Affinity

The enantiomers of Reduced Haloperidol exhibit differential binding to sigma-2 (S2) receptors. (R)-(+)-Reduced Haloperidol displays a KI of 31 nM, similar to Haloperidol (KI = 26 nM), whereas (S)-(-)-Reduced Haloperidol is approximately 4-fold more potent (KI = 8.2 nM) [1].

Sigma-2 Receptor Pharmacological Profiling Enantiomer Selectivity

Core Scientific and Industrial Applications for Reduced Haloperidol-d4


Clinical Therapeutic Drug Monitoring (TDM) of Haloperidol

Reduced Haloperidol-d4 is an essential internal standard in validated LC-MS/MS assays used by clinical laboratories to simultaneously monitor both Haloperidol and its active metabolite in patient serum [1]. This enables clinicians to optimize antipsychotic dosage, assess patient compliance, and prevent toxicity based on accurate quantification of both the parent drug and its pharmacologically distinct metabolite [1].

Pharmacokinetic and Metabolism Studies of Haloperidol

In preclinical and clinical pharmacokinetic research, Reduced Haloperidol-d4 is used as a stable isotope-labeled internal standard to precisely quantify the Reduced Haloperidol metabolite in plasma, serum, or urine samples . This is critical for understanding the in vivo formation, distribution, and elimination of this active metabolite, which has a significantly different receptor binding profile compared to Haloperidol [2].

Sigma Receptor Pharmacology Research

Given that Reduced Haloperidol retains high affinity for sigma-1 and sigma-2 receptors while largely losing D2 affinity, its deuterated analog, Reduced Haloperidol-d4, is a crucial analytical tool for studies investigating the role of sigma receptors in neurological and psychiatric disorders [2]. It allows researchers to accurately correlate the metabolite's concentration with sigma-mediated biological effects [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Reduced Haloperidol-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.